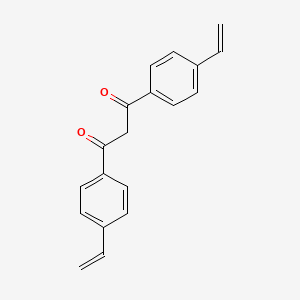

1,3-Bis(4-vinylphenyl)-1,3-propanedione

Beschreibung

1,3-Bis(4-vinylphenyl)-1,3-propanedione is a β-diketone derivative featuring two 4-vinylphenyl substituents symmetrically attached to a central propanedione core. These compounds are characterized by their conjugated diketone system, which enables strong chelation with metal ions, making them valuable in coordination chemistry and materials science .

Eigenschaften

CAS-Nummer |

512828-08-9 |

|---|---|

Molekularformel |

C19H16O2 |

Molekulargewicht |

276.3 g/mol |

IUPAC-Name |

1,3-bis(4-ethenylphenyl)propane-1,3-dione |

InChI |

InChI=1S/C19H16O2/c1-3-14-5-9-16(10-6-14)18(20)13-19(21)17-11-7-15(4-2)8-12-17/h3-12H,1-2,13H2 |

InChI-Schlüssel |

SHMTWOSKHSFTSM-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)C=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(4-ethenylphenyl)propane-1,3-dione typically involves the reaction of 4-ethenylbenzaldehyde with acetone in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the final product. The reaction conditions usually include:

Temperature: 60-80°C

Catalyst: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Industrial Production Methods

In an industrial setting, the production of 1,3-bis(4-ethenylphenyl)propane-1,3-dione can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

Reactants: 4-ethenylbenzaldehyde and acetone

Catalyst: Base catalyst (e.g., sodium hydroxide)

Solvent: Ethanol

Temperature: 70°C

Pressure: Atmospheric pressure

Analyse Chemischer Reaktionen

Types of Reactions

1,3-bis(4-ethenylphenyl)propane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohol derivatives.

Substitution: The ethenyl groups can undergo electrophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, temperature around 25-30°C.

Reduction: Sodium borohydride in methanol, temperature around 0-5°C.

Substitution: Bromine in carbon tetrachloride, room temperature.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohol derivatives

Substitution: Halogenated derivatives

Wissenschaftliche Forschungsanwendungen

1,3-bis(4-ethenylphenyl)propane-1,3-dione has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty polymers and advanced materials.

Wirkmechanismus

The mechanism of action of 1,3-bis(4-ethenylphenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Electronic and Coordination Properties

- Electron-Withdrawing Substituents : Chloro and bromo groups enhance the Lewis acidity of the β-diketone, improving coordination with lanthanides (e.g., Sm(III), Eu(III)) for photoluminescent materials .

- Electron-Donating Substituents : Methoxy groups increase electron density on the diketone, favoring stabilization of high-valent metal clusters (e.g., [NaFe₆(OCH₃)₁₂(pmdbm)₆]ClO₄) .

- Vinyl Groups : The unsaturated vinyl moieties in 1,3-Bis(4-vinylphenyl)-1,3-propanedione may enable polymerization or functionalization via radical or cross-coupling reactions, though this remains unexplored in the evidence.

Thermal and Physical Properties

- The methoxy derivative exhibits a well-defined melting point (116°C), attributed to its crystalline structure . Bromo and chloro analogs lack reported melting points, likely due to variations in purity or crystallinity .

Research Findings and Gaps

- Metal Complex Stability : Methoxy-substituted propanediones form stable Fe(III)-oxo clusters, whereas chloro analogs yield less stable but highly luminescent lanthanide complexes .

- Unanswered Questions : The vinyl derivative’s polymerization behavior, toxicity profile, and coordination chemistry remain unstudied. Comparative analyses of its reactivity with other substituents (e.g., methoxy vs. vinyl) are also lacking.

Biologische Aktivität

1,3-Bis(4-vinylphenyl)-1,3-propanedione (commonly referred to as BVPD) is a synthetic organic compound that has gained attention for its potential biological activities. This compound is characterized by its unique structure, which features two vinylphenyl groups attached to a central propanedione moiety. Research into its biological properties has revealed a range of activities, including antioxidant effects, potential anticancer properties, and applications in materials science.

- Molecular Formula : C17H16O4

- Molecular Weight : 284.31 g/mol

- Melting Point : Approximately 116-120 °C

Antioxidant Properties

BVPD has been investigated for its antioxidant capabilities. Antioxidants are crucial in neutralizing free radicals, thereby preventing cellular damage. Studies have shown that BVPD exhibits significant free radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases.

Anticancer Activity

Emerging research suggests that BVPD may have anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Induces apoptosis through mitochondrial pathway activation. |

| HeLa (cervical cancer) | 20 | Inhibits cell cycle progression at the G2/M phase. |

A study published in the Journal of Medicinal Chemistry highlighted that BVPD's structural similarity to known anticancer agents could be leveraged for developing novel therapeutic strategies against cancer .

Effects on Enzyme Activity

Research indicates that BVPD may also influence enzymatic activities related to metabolic processes. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which play a critical role in drug metabolism.

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, BVPD was administered to rat models subjected to oxidative stress. Results indicated a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggesting that BVPD effectively mitigates oxidative damage .

Case Study 2: Cancer Cell Line Testing

In vitro studies conducted on various cancer cell lines demonstrated that BVPD not only inhibited cell proliferation but also enhanced the efficacy of existing chemotherapeutic agents when used in combination therapy . This synergistic effect suggests potential applications in enhancing drug efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.